Fumagillin

Antiparasitic Amebiasis MetAP2 Inhibition

Fumagillin (CAS 23110-15-8) is the non-substitutable, prototypical MetAP2 inhibitor, essential for any SAR program. Its defined IC50 of 9.2 nM and covalent binding to His231 provide the quantitative baseline for new analogs. It is the mandatory positive control for microsporidiosis and amebiasis assays (IC50 0.076 µg/mL vs E. histolytica), and a critical benchmark in stability studies given its intrinsic instability. Using derivatives like TNP-470 risks data misinterpretation due to divergent selectivity and metabolism. Procure the parent compound to ensure assay validity and meaningful comparability.

Molecular Formula C26H34O7
Molecular Weight 458.5 g/mol
CAS No. 23110-15-8
Cat. No. B1674178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumagillin
CAS23110-15-8
SynonymsNSC9168;  NSC 9168;  NSC-9168;  Fumidil B;  Fumagillin, trade name: Fumagilina;  Fugillin;  Fumidil.
Molecular FormulaC26H34O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C
InChIInChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24-,25+,26+/m1/s1
InChIKeyNGGMYCMLYOUNGM-CSDLUJIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fumagillin (CAS 23110-15-8) as the Foundational MetAP2 Inhibitor Scaffold for Angiogenesis and Antiparasitic Research


Fumagillin (CAS 23110-15-8) is a natural meroterpenoid product isolated from Aspergillus fumigatus [1]. It is the prototypical irreversible inhibitor of methionine aminopeptidase-2 (MetAP2) and acts as a covalent inhibitor by reacting with the catalytic histidine-231 residue of the enzyme [2]. This class-defining mechanism of action results in potent inhibition of endothelial cell proliferation and angiogenesis [3], and has established Fumagillin as the indispensable chemical starting point for the rational design of second-generation MetAP2 inhibitors, including TNP-470, PPI-2458, and beloranib (CKD-732) [4].

Why Fumagillin Cannot Be Substituted by TNP-470, PPI-2458, or Other MetAP2 Inhibitors in Procurement


MetAP2 inhibitors are not interchangeable commodities. Substituting Fumagillin with a derivative like TNP-470 or PPI-2458 introduces significant experimental and functional liabilities due to profound differences in fundamental chemical properties, target selectivity profiles, and metabolic pathways. For instance, Fumagillin exhibits a specific antiparasitic spectrum that is distinct from its analogs [1]. Furthermore, the intrinsic chemical instability of Fumagillin, which is a known liability for drug development [2], is paradoxically a critical feature for its role as a precursor and a necessary control in stability studies. Finally, downstream derivatives like PPI-2458 possess distinct metabolic fates that are not representative of the parent compound's behavior [3]. Using an analog without verifying these context-dependent properties can lead to data misinterpretation, assay failure, and wasted resources.

Quantitative Evidence for Selecting Fumagillin Over MetAP2 Inhibitor Analogs


In Vitro Activity of Fumagillin Against Entamoeba histolytica Compared to Fumagillol Derivatives

While modern fumagillol derivatives were designed for improved stability and potency, Fumagillin itself maintains a unique potency profile against specific parasites. In a direct head-to-head comparison, the IC50 of Fumagillin against E. histolytica trophozoites was established as a baseline for evaluating novel derivatives [1]. The data shows that while certain derivatives like compound 9 were more potent (IC50 = 0.00045 µg/mL), Fumagillin's specific IC50 (reported as a reference value in the study) is critical for understanding the structure-activity relationship (SAR) that governs potency in this parasite. This demonstrates that Fumagillin is not simply a less potent version of its derivatives; rather, it represents a distinct point in chemical space with a specific activity level that must be understood for rational analog design and for use as a control.

Antiparasitic Amebiasis MetAP2 Inhibition

Fumagillin's Class-Defining Selectivity for MetAP2 Over MetAP1

A critical distinction of Fumagillin, which may not be replicated in all analogs, is its high selectivity for MetAP2 over the closely related enzyme MetAP1. While structural studies have revealed the basis for this selectivity for the class in general [1], the high fidelity of Fumagillin's target engagement is a defining feature. It is well-established that Fumagillin-based drugs inhibit MetAP-2 but not MetAP-1 [2]. This class-level inference is crucial: Fumagillin serves as the gold standard control for establishing MetAP2-selective inhibition in cellular assays. Any new analog claiming to be a MetAP2 inhibitor must demonstrate a selectivity profile equal to or better than Fumagillin, as off-target effects on MetAP1 can confound phenotypic results.

Selectivity Target Engagement MetAP2

Fumagillin's Intrinsic Chemical Instability as a Control for Stability Studies

Unlike its more stable synthetic derivatives (e.g., fumagillol derivatives), Fumagillin is characterized as a 'highly unstable compound' [1]. While this is a liability for therapeutic use, it is a critical and quantifiable feature for research and procurement. This inherent instability dictates specific handling and storage requirements and makes Fumagillin an essential control compound in experiments designed to test the stability of new formulations or analogs. The development of stable derivatives was explicitly driven by the need to overcome Fumagillin's 'thermal and acid stability' issues [2]. Therefore, when procuring materials for formulation science or stability testing, Fumagillin is the required baseline, not a more stable analog.

Chemical Stability Formulation Analytical Chemistry

Fumagillin's Unique In Vivo Activity Spectrum Against Microsporidia

Fumagillin possesses a unique and clinically validated spectrum of activity against microsporidia that is distinct from other antiparasitic agents. It is the only drug known to be effective against the severe microsporidiosis caused by Enterocytozoon bieneusi in immunocompromised patients [1]. This specific activity is not a generic property of all MetAP2 inhibitors. Studies show Fumagillin has a broader anti-microsporidian activity than albendazole, another common antiparasitic [2]. This established clinical utility, even if limited by toxicity, makes Fumagillin an irreplaceable reference standard for any research program aiming to discover new treatments for E. bieneusi or related microsporidial infections. Its in vivo efficacy in this specific niche is a key differentiator from analogs whose primary development has focused on oncology.

Microsporidiosis Antiparasitic In Vivo Efficacy

Validated Research and Procurement Scenarios for Fumagillin (CAS 23110-15-8)


Foundational Scaffold for Medicinal Chemistry and SAR Studies

Procure Fumagillin as the essential parent compound for any structure-activity relationship (SAR) program aimed at designing next-generation MetAP2 inhibitors. Its established IC50 of 9.2 nM against MetAP2 and its well-defined binding mode (covalent attachment to His231) [1] provide the quantitative baseline against which all new analogs (e.g., TNP-470, PPI-2458) must be compared to quantify improvements in potency, selectivity, or pharmacokinetic properties [2].

Gold Standard Control in Antiparasitic Drug Discovery

Utilize Fumagillin as a non-substitutable positive control in in vitro and in vivo assays for microsporidiosis and amebiasis. Given its unique, clinically validated activity against E. bieneusi [3] and its defined baseline potency against E. histolytica (IC50 = 0.076 µg/mL) [4], it is a critical comparator for evaluating the efficacy of novel antiparasitic agents. Researchers investigating drug resistance or seeking new treatments for these neglected diseases require this compound to contextualize their findings.

Reference Standard for Selectivity and Chemical Probe Studies

Employ Fumagillin as the definitive chemical probe to validate MetAP2-specific cellular phenotypes. Its well-characterized selectivity for MetAP2 over MetAP1 [5] allows for the confident attribution of observed biological effects (e.g., inhibition of endothelial cell proliferation) to MetAP2 inhibition. This is crucial for target validation studies and for benchmarking the selectivity of novel MetAP2 inhibitors.

Required Baseline Control for Stability and Formulation Research

In studies aiming to improve the chemical stability or develop new formulations of the MetAP2 inhibitor class, Fumagillin is a mandatory control. Its intrinsic 'highly unstable' nature [6] serves as the benchmark for measuring the success of formulation strategies or the enhanced stability of synthetic derivatives. Procuring Fumagillin alongside a stable analog like a fumagillol derivative is necessary for a properly controlled head-to-head stability comparison.

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